Heptafluoropropyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

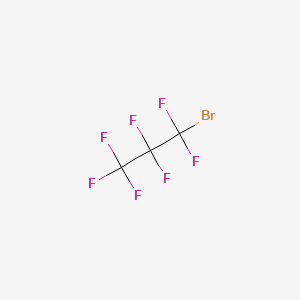

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,3-heptafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF7/c4-2(7,8)1(5,6)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANNRYWUUQMNPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC3F7, C3BrF7 | |

| Record name | Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059971 | |

| Record name | 1-Bromoheptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-85-5 | |

| Record name | 1-Bromo-1,1,2,2,3,3,3-heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-bromo-1,1,2,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromoheptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-1,1,2,2,3,3,3-heptafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromoheptafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromoheptafluoropropane (CF₃CF₂CF₂Br) is a valuable fluorinated building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and the utility of the bromine atom as a synthetic handle make it a versatile reagent for the introduction of the heptafluoropropyl group. This technical guide provides a comprehensive overview of the primary synthetic routes to 1-bromoheptafluoropropane, with a focus on the underlying mechanisms, detailed experimental protocols, and critical safety considerations. The two principal methods discussed are the anti-Markovnikov addition of hydrogen bromide to hexafluoropropene and the Hunsdiecker reaction of silver heptafluorobutyrate. This document is intended to serve as a practical resource for researchers and professionals in the field of synthetic chemistry.

Introduction

The incorporation of fluorine and fluorinated alkyl groups into organic molecules can profoundly influence their physical, chemical, and biological properties. The heptafluoropropyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive compounds. 1-Bromoheptafluoropropane serves as a key intermediate for introducing this moiety. This guide delves into the core synthetic methodologies for the preparation of 1-bromoheptafluoropropane, providing the necessary technical details for its successful synthesis in a laboratory setting.

Primary Synthetic Methodologies

Two principal synthetic strategies have emerged for the preparation of 1-bromoheptafluoropropane: the free-radical addition of hydrogen bromide to hexafluoropropene and the Hunsdiecker reaction of silver heptafluorobutyrate.

Anti-Markovnikov Addition of Hydrogen Bromide to Hexafluoropropene

This method is a classic example of a free-radical chain reaction, where the regioselectivity is opposite to that predicted by Markovnikov's rule for electrophilic additions.[1][2] In the presence of a radical initiator, such as a peroxide, the bromine atom adds to the terminal, less substituted carbon of the hexafluoropropene double bond.[3][4]

The choice of a radical initiator is crucial for the anti-Markovnikov selectivity. In the absence of peroxides or UV light, the electrophilic addition of HBr to hexafluoropropene would proceed via a more stable secondary carbocation, leading to the formation of the 2-bromo isomer. The use of a radical initiator ensures the formation of a bromine radical, which dictates the anti-Markovnikov regiochemistry by adding to the terminal carbon to form the more stable secondary radical intermediate.[2][5]

The reaction proceeds through a well-established free-radical chain mechanism consisting of initiation, propagation, and termination steps.[3]

-

Initiation: The peroxide initiator undergoes homolytic cleavage upon heating or UV irradiation to generate two alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical.[3]

-

Propagation: The bromine radical adds to the less substituted carbon of hexafluoropropene, forming a more stable secondary radical. This radical then abstracts a hydrogen atom from another molecule of HBr to yield 1-bromoheptafluoropropane and regenerate a bromine radical, which continues the chain.[2]

-

Termination: The reaction is terminated by the combination of any two radical species.[2]

Diagram of the Anti-Markovnikov Addition Mechanism

Caption: Free-radical mechanism of HBr addition to hexafluoropropene.

Materials:

-

Hexafluoropropene (gas)

-

Hydrogen bromide (gas)

-

Di-tert-butyl peroxide or other suitable radical initiator

-

A suitable solvent (e.g., a high-boiling inert fluorocarbon)

-

High-pressure reactor equipped with a stirrer, pressure gauge, and temperature controller

Procedure:

-

Evacuate and purge the high-pressure reactor with an inert gas (e.g., nitrogen or argon).

-

Introduce the solvent and the radical initiator into the reactor.

-

Cool the reactor to a low temperature (e.g., -78 °C) and condense a known amount of hexafluoropropene into the vessel.

-

Slowly introduce a slight excess of hydrogen bromide gas into the reactor while monitoring the pressure.

-

Gradually warm the reactor to the desired reaction temperature (typically initiated at low temperatures and allowed to warm to room temperature or slightly above) while stirring vigorously. The reaction is often initiated with UV light if a photochemical initiator is used.

-

Monitor the reaction progress by observing the pressure drop.

-

After the reaction is complete, cool the reactor and carefully vent any unreacted gases.

-

The crude product can be purified by fractional distillation.

Data Presentation

| Parameter | Condition | Rationale |

| Reactants | Hexafluoropropene, Hydrogen Bromide | Stoichiometric or slight excess of HBr to ensure complete conversion of the alkene. |

| Initiator | Di-tert-butyl peroxide, AIBN, or UV light | To generate the initial bromine radicals for the anti-Markovnikov addition.[6] |

| Temperature | -78 °C to room temperature | Low initial temperature to control the exothermic reaction, followed by warming to ensure completion. |

| Pressure | Autogenous | The reaction is typically carried out in a sealed vessel, and the pressure is determined by the vapor pressure of the reactants at the reaction temperature. |

| Yield | Variable | Yields can be affected by reaction conditions and the efficiency of the radical chain process. |

Hunsdiecker Reaction of Silver Heptafluorobutyrate

The Hunsdiecker reaction is a decarboxylative halogenation of the silver salt of a carboxylic acid.[7] In this case, silver heptafluorobutyrate is treated with elemental bromine to yield 1-bromoheptafluoropropane.[4]

The use of the silver salt of the carboxylic acid is traditional for the Hunsdiecker reaction, as the precipitation of silver bromide drives the reaction forward.[8] Anhydrous conditions are critical, as the presence of water can lead to the formation of the parent carboxylic acid and other side products. Carbon tetrachloride is a common solvent due to its inertness and ability to dissolve bromine.

The reaction is believed to proceed through a radical chain mechanism.[4]

-

The silver heptafluorobutyrate reacts with bromine to form an unstable acyl hypobromite intermediate.

-

Homolytic cleavage of the weak O-Br bond generates a heptafluorobutyryloxy radical and a bromine radical.

-

The heptafluorobutyryloxy radical rapidly undergoes decarboxylation to form a heptafluoropropyl radical and carbon dioxide.

-

The heptafluoropropyl radical then abstracts a bromine atom from another molecule of the acyl hypobromite or bromine to form 1-bromoheptafluoropropane and regenerate a radical to continue the chain.

Diagram of the Hunsdiecker Reaction Mechanism

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 8. NEET UG : Hunsdiecker Reaction [unacademy.com]

An In-Depth Technical Guide to Heptafluoropropyl Bromide (CAS 422-85-5)

Introduction and Core Concepts

Heptafluoropropyl bromide, with the CAS registry number 422-85-5, is a highly fluorinated organic compound that has garnered significant interest across various scientific disciplines.[1][2] Also known as perfluoropropyl bromide, its unique combination of high stability, low reactivity, and distinct physicochemical properties makes it a valuable tool in organic synthesis, materials science, and pharmaceutical development.[1] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling protocols, with a focus on the causal mechanisms that underpin its utility for a scientific audience.

The core of its functionality lies in the seven fluorine atoms, which impart a strong inductive effect, high electronegativity, and steric shielding to the carbon backbone. This fluorination is key to understanding its applications, from enhancing the metabolic stability of drug candidates to serving as a specialized reagent in complex chemical transformations.[1]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are fundamental to its application. This compound is a colorless to light brown, clear liquid with a low boiling point, indicating its high volatility.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 422-85-5 | [1][2][3] |

| Molecular Formula | C₃BrF₇ | [1][2][3] |

| Molecular Weight | 248.93 g/mol | [1][4] |

| Appearance | Colorless to brown clear liquid | [1] |

| Boiling Point | 12 °C to 16.8 °C at 760 mmHg | [1][2][5] |

| Density | ~1.9 g/cm³ | [2][5] |

| Refractive Index | ~1.307 | [2][5] |

| Vapor Pressure | 1020 mmHg at 25°C | [2] |

| Purity | ≥ 97-98% (GC) | [1][3] |

| Synonyms | Perfluoropropyl bromide, 1-Bromoheptafluoropropane | [1][2][3] |

Spectroscopic data is crucial for the identification and characterization of the compound. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for n-Heptafluoropropyl bromide, which is essential for its unambiguous identification in analytical workflows.[6][7] The fragmentation pattern under electron ionization is a key identifier, often showing characteristic losses of bromine and fluorinated fragments.[8]

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several routes, typically involving the introduction of a bromine atom to a perfluorinated three-carbon chain. While large-scale commercial production methods are proprietary, literature points to established laboratory-scale syntheses.

One common approach is analogous to the Hunsdiecker reaction, which involves the thermal decomposition of the silver salt of a carboxylic acid in the presence of bromine.[2][9]

Illustrative Synthesis Route:

-

Starting Material: Silver heptafluorobutyrate (derived from heptafluorobutyric acid).

-

Reagent: Elemental Bromine (Br₂).

-

Reaction: The silver salt is treated with bromine, leading to decarboxylation and the formation of the desired 1-bromoheptafluoropropane. The reaction proceeds via a radical mechanism.

Guidance Literature: Reaction with bromine at elevated temperatures (50 - 75 °C) has been reported.[2]

Another documented method involves the reaction of heptafluorobutyramide with sodium hypobromite in water, followed by reflux.[2] The choice of synthesis route is dictated by factors such as precursor availability, desired yield, and scalability.

Key Applications in Research and Drug Development

The utility of this compound stems from its unique fluorinated structure. Its applications are diverse, ranging from a building block in synthesis to a functional component in advanced materials.

Reagent in Organic Synthesis

This compound serves as a primary source for the heptafluoropropyl (C₃F₇) group in organic synthesis. The C-Br bond can be cleaved under various conditions to generate either a heptafluoropropyl radical or a nucleophilic species (via metal-halogen exchange), which can then be incorporated into a target molecule.

-

Causality: The strong electron-withdrawing nature of the fluorine atoms makes the attached carbon atom electrophilic and influences the reactivity of the entire propyl chain. This allows for specific and controlled introduction of a perfluorinated moiety, which can drastically alter the properties of the parent molecule.[10]

Pharmaceuticals and Medicinal Chemistry

In drug development, the incorporation of fluorine atoms into a drug candidate is a well-established strategy to enhance its pharmacological profile.[11] this compound is a key reagent for introducing the C₃F₇ group into potential therapeutics.[1]

-

Expertise & Causality: Why introduce a heptafluoropropyl group?

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Replacing metabolically labile C-H bonds with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Enhanced Lipophilicity: The fluorinated group increases the molecule's lipophilicity (as indicated by a high LogP value[2]), which can improve its ability to cross cell membranes.

-

Conformational Control: The bulky and rigid nature of the perfluoropropyl group can lock the molecule into a specific conformation that enhances binding affinity to its biological target.[12]

-

Analytical Chemistry and Derivatization

This compound is employed as a derivatizing agent, particularly for gas chromatography (GC) and mass spectrometry (MS).[1]

-

Causality: Many complex organic molecules (e.g., steroids, amino acids) are not sufficiently volatile or thermally stable for direct GC analysis. Derivatization with a heptafluoropropyl group increases the molecule's volatility and thermal stability. Furthermore, the presence of seven fluorine atoms provides a unique mass signature and can enhance the sensitivity of detection in electron capture detection (ECD) or mass spectrometry.[13]

The diagram below illustrates a typical workflow for using this compound as a derivatizing agent for GC-MS analysis.

Caption: Workflow for analyte derivatization using this compound for GC-MS.

Other Industrial and Research Applications

-

Fluorinated Materials: It serves as a monomer or precursor in the production of specialty fluorinated polymers and materials known for high thermal stability and chemical resistance.[1]

-

Refrigerants: Due to its low global warming potential (GWP) compared to traditional chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), it has been explored as an environmentally friendlier alternative refrigerant.[1][14]

-

Electronics Industry: It can be used as a cleaning agent for sensitive electronic components and in the production of high-performance insulating materials.[1]

Experimental Protocol: GC-MS Derivatization of a Model Analyte

This protocol provides a generalized, self-validating framework for the derivatization of a model compound containing a hydroxyl group (e.g., a simple alcohol or phenol) for subsequent GC-MS analysis.

Objective: To increase the volatility and MS signal of a target analyte by converting a hydroxyl group to a heptafluoropropyl ether.

Materials:

-

This compound (CAS 422-85-5), >98% purity

-

Target analyte solution (e.g., 1 mg/mL in a suitable aprotic solvent like acetonitrile)

-

A mild, non-nucleophilic base (e.g., potassium carbonate, K₂CO₃), anhydrous

-

Reaction vials (2 mL, screw-cap with PTFE-lined septa)

-

Heating block or water bath

-

Vortex mixer

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

-

Sample Preparation:

-

To a 2 mL reaction vial, add 100 µL of the 1 mg/mL analyte solution.

-

Add approximately 10-20 mg of anhydrous potassium carbonate. This acts as a base to deprotonate the hydroxyl group, facilitating nucleophilic attack.

-

Add 50 µL of this compound. Note: This should be done in a well-ventilated fume hood due to its volatility and potential toxicity.[3]

-

-

Reaction:

-

Securely cap the vial and briefly vortex the mixture to ensure homogeneity.

-

Place the vial in a heating block set to 70°C for 60 minutes. The elevated temperature drives the Sₙ2 reaction to completion.

-

-

Work-up and Extraction:

-

Allow the vial to cool to room temperature.

-

Add 500 µL of deionized water to quench the reaction and dissolve the potassium salts.

-

Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or hexane) to extract the derivatized, now more lipophilic, analyte.

-

Vortex vigorously for 1 minute, then centrifuge briefly to separate the layers.

-

-

Analysis:

-

Carefully transfer the upper organic layer to a new autosampler vial.

-

Inject 1 µL of the organic layer into the GC-MS system.

-

Self-Validation Check: The resulting chromatogram should show a new, later-eluting peak corresponding to the derivatized analyte with a significantly reduced tailing factor compared to the underivatized analyte (if it elutes at all). The mass spectrum of this new peak should show a molecular ion consistent with the addition of a C₃F₇ group (mass increase of 169.02 Da[10]) and the loss of a proton, along with characteristic fragmentation patterns.

-

Safety, Handling, and Toxicology

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[3][15]

Hazard Identification:

-

GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][15]

-

Toxicological Profile: Assessed as moderately toxic after single ingestion, short-term inhalation, or single skin contact.[15]

Handling and Storage:

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[3][4] A local exhaust system is recommended.[3] Safety showers and eye wash stations must be readily accessible.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[3][15] A vapor respirator may be required depending on the scale of work.[3]

-

Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place.[3][4] It should be stored away from incompatible materials such as strong oxidizing agents.[3][4]

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][15]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[15]

Conclusion

This compound (CAS 422-85-5) is a versatile and powerful reagent whose value is intrinsically linked to its perfluorinated structure. For researchers in drug discovery and materials science, it provides a reliable method for introducing the C₃F₇ moiety, thereby unlocking desirable properties such as enhanced metabolic stability and chemical resistance. Its role as a derivatizing agent in analytical chemistry further broadens its utility. However, its application demands a thorough understanding of its reactivity and strict adherence to safety protocols due to its hazardous nature. As research continues to push the boundaries of molecular design, the strategic use of building blocks like this compound will remain a cornerstone of innovation.

References

-

This compound. Chem-Impex. [Link]

-

This compound. LookChem. [Link]

-

n-Heptafluoropropyl bromide. NIST WebBook. [Link]

-

n-Heptafluoropropyl bromide Mass Spectrum. NIST WebBook. [Link]

-

HEPTAFLUORO-N-PROPYL BROMIDE CAS#: 422-85-5. Molbase. [Link]

-

2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | C3BrF7. PubChem. [Link]

-

This compound (C3BrF7). PubChemLite. [Link]

-

1-bromo-1,1,2,2,3,3,3-heptafluoropropane. Carbone Scientific Co., Ltd. - MOLBASE. [Link]

-

Complete Monograph Methods. Merck Millipore. [Link]

-

Bromocyclopropane. Organic Syntheses Procedure. [Link]

-

New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. PETNET Solutions. [Link]

-

Heptafluoropropyl radical | C3F7. PubChem - NIH. [Link]

-

Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. MSU chemistry. [Link]

-

(19)F applications in drug development and imaging - a review. PubMed. [Link]

-

Acceptable Substitutes for Centrifugal Chillers. US EPA. [Link]

-

Applications of biophysical techniques in drug discovery and development. PMC - NIH. [Link]

- A kind of method of new synthesis Cyclopropyl Bromide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|lookchem [lookchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. HEPTAFLUORO-N-PROPYL BROMIDE CAS#: 422-85-5 [m.chemicalbook.com]

- 6. n-Heptafluoropropyl bromide [webbook.nist.gov]

- 7. n-Heptafluoropropyl bromide [webbook.nist.gov]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Heptafluoropropyl radical | C3F7 | CID 137850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (19)F applications in drug development and imaging - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 14. Acceptable Substitutes for Centrifugal Chillers | Significant New Alternatives Policy (SNAP) Program | US EPA [19january2017snapshot.epa.gov]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to C3BrF7: Isomers, Characterization, and Synthetic Utility

Abstract

The molecular formula C3BrF7 describes a class of halogenated propanes with significant utility in synthetic chemistry and specialized industrial applications. This technical guide provides an in-depth exploration of the primary isomers of C3BrF7, with a principal focus on the commercially significant 2-bromoheptafluoropropane (CAS No. 422-77-5). We will dissect its physicochemical properties, provide a detailed framework for its analytical characterization via spectroscopic and chromatographic techniques, and present field-proven insights into its synthesis and chemical reactivity. This document is intended for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this versatile fluorinated building block.

Introduction and Isomeric Landscape

The constitutional isomers of C3BrF7 are defined by the position of the bromine atom on the three-carbon propane backbone. This structural variation gives rise to two distinct chemical entities with differing properties and reactivity profiles.[1]

-

1-Bromoheptafluoropropane (n-perfluoropropyl bromide) : A primary bromoalkane (Br-CF₂-CF₂-CF₃).

-

2-Bromoheptafluoropropane (iso-perfluoropropyl bromide) : A secondary bromoalkane (CF₃-CFBr-CF₃).[2]

Of these, 2-bromoheptafluoropropane is the more widely utilized and commercially available isomer.[3] Its unique electronic properties, conferred by the seven fluorine atoms, make it a valuable synthon for introducing the heptafluoroisopropyl group into organic molecules—a motif of growing importance in pharmaceuticals and agrochemicals. For instance, it serves as a key raw material in the synthesis of the novel insecticide Broflanilide.[4] This guide will therefore concentrate primarily on the 2-bromo isomer while providing comparative data for the 1-bromo isomer where available.

Physicochemical Properties: An Isomeric Comparison

The placement of the bromine atom significantly influences the physical properties of the molecule. The secondary bromide (2-bromo isomer) exhibits a lower boiling point, a critical consideration for its handling and reaction setup, as it exists as a gas at standard temperature and pressure.

| Property | 2-Bromoheptafluoropropane | 1-Bromoheptafluoropropane |

| CAS Number | 422-77-5[3] | 422-85-5 |

| Molecular Weight | 248.92 g/mol [5] | 248.92 g/mol |

| Boiling Point | 14-16 °C[6][7] | ~18 °C |

| Density | ~1.8 - 1.9 g/cm³[6][7] | Not readily available |

| Refractive Index | ~1.307[6] | Not readily available |

| Vapor Pressure | 960.8 mmHg at 25°C[7] | Not readily available |

| Appearance | Colorless gas or liquid under pressure[8] | Liquid |

Spectroscopic and Analytical Characterization

Accurate identification and quality control of C3BrF7 isomers are paramount. The following section details the expected outcomes from key analytical techniques. The causality behind these spectral features lies in the unique magnetic and electronic environments of the nuclei within the molecule.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most powerful tool for identifying and differentiating the C3BrF7 isomers due to its high sensitivity and wide chemical shift dispersion.[9][10]

Expected Spectrum for 2-Bromoheptafluoropropane (CF₃-CFBr-CF₃):

The molecule's symmetry results in a simple, highly characteristic spectrum defined by two distinct fluorine environments:

-

-CF₃ Groups : The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent. Their signal is split by the single fluorine on the central carbon.

-

-CFBr- Group : The single fluorine on the central carbon is split by the six equivalent fluorine atoms of the neighboring CF₃ groups.

| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Coupling Constant (J) |

| -CF ₃ | ~ -74 to -78 | Doublet (d) | ⁴JFF ≈ 8-12 Hz |

| -CF Br- | ~ -160 to -175 | Septet (sept) | ⁴JFF ≈ 8-12 Hz |

| (Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. These are typical ranges for perfluoro-isopropyl groups and may vary slightly based on solvent and experimental conditions.) |

The resulting spectrum—a doublet with an integration of 6F and a septet with an integration of 1F—is an unambiguous fingerprint for the 2-bromoheptafluoropropane structure. The four-bond F-F coupling (⁴JFF) is a classic feature of such branched fluorinated systems.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information for molecular weight confirmation and structural elucidation through fragmentation analysis.

Key Features for 2-Bromoheptafluoropropane:

-

Molecular Ion (M⁺): Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 248 and m/z 250 . This M/M+2 pattern is a definitive indicator of a monobrominated compound.

-

Primary Fragmentation Pathways: The fragmentation is driven by the cleavage of the weakest bonds.

-

Loss of Bromine (-Br): Cleavage of the C-Br bond results in the formation of the heptafluoroisopropyl cation, [C₃F₇]⁺, at m/z 169 . This is often the base peak or a very prominent peak in the spectrum.

-

Loss of Trifluoromethyl (-CF₃): Alpha-cleavage next to the bromine atom can lead to the loss of a CF₃ radical, yielding a [C₂F₄Br]⁺ fragment. This will appear as an isotopic pair at m/z 179 and 181 .

-

Trifluoromethyl Cation: The presence of a peak at m/z 69 corresponding to the [CF₃]⁺ cation is also highly characteristic of compounds containing this moiety.[11]

-

| m/z (Mass/Charge) | Proposed Fragment | Key Characteristic |

| 248 / 250 | [C₃F₇Br]⁺ | Molecular Ion (M/M+2 Isotope Pattern) |

| 169 | [C₃F₇]⁺ | Loss of Bromine atom |

| 179 / 181 | [C₂F₄Br]⁺ | Loss of CF₃ radical |

| 119 | [C₂F₅]⁺ | Loss of Br and CF₃ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Analytical Chromatography

Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is the standard method for the separation and quantification of C3BrF7 and related halogenated hydrocarbons.[12]

Typical GC-MS Protocol:

A robust analytical method can be established using a standard non-polar column, which separates compounds based on boiling point and volatility.

-

Column: A 5% phenyl methylpolysiloxane column (e.g., DB-5ms, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of ~1.0-1.5 mL/min.

-

Injector: Split/splitless injector at 200-250°C. Given the low boiling point of 2-bromoheptafluoropropane, a split injection is often preferred to prevent column overloading.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2-3 minutes.

-

Ramp: 10-15°C/min to 200°C.

-

Hold: 2 minutes.

-

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

This method provides excellent separation of the C3BrF7 isomers from common solvents and starting materials, with identification confirmed by the characteristic retention time and mass spectrum.[13][14]

Synthesis and Manufacturing Pathways

The industrial synthesis of 2-bromoheptafluoropropane often involves the fluorination of a polyhalogenated precursor. One documented method utilizes the reaction of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane with potassium fluoride.

Workflow: Synthesis of 2-Bromoheptafluoropropane

Caption: Major reaction pathways for 2-bromoheptafluoropropane.

Formation of Organometallic Reagents

Direct formation of a Grignard reagent from 2-bromoheptafluoropropane and magnesium metal is often sluggish. A more effective and modern approach is the use of halogen-metal exchange . Reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) or n-butyllithium (n-BuLi) can efficiently displace the bromine at low temperatures to generate the corresponding perfluoroisopropyl-magnesium or -lithium species. [15][16]

-

Rationale: The exchange is driven by the formation of a more stable organometallic species. The highly electronegative fluorine atoms stabilize the partial negative charge on the carbon of the perfluoroalkyl-metal intermediate. These reactions must be conducted at low temperatures (e.g., -78 °C) to prevent decomposition of the highly reactive organometallic intermediate. [17]

Nucleophilic Perfluoroalkylation

2-Bromoheptafluoropropane can serve as a perfluoroalkylation agent in transition metal-catalyzed cross-coupling reactions. For example, copper-mediated reactions allow for the coupling of the heptafluoroisopropyl group with heteroaryl bromides, a synthetically valuable transformation for drug discovery. [18]

-

Mechanism Insight: These reactions likely proceed through an oxidative addition of the C-Br bond to a low-valent metal center (e.g., Cu(I)), followed by reductive elimination to form the new C-C bond. The choice of ligands on the metal catalyst is critical to facilitate this process with the electron-poor perfluoroalkyl halide. [18]

Radical Reactions

The C-Br bond in 2-bromoheptafluoropropane can also be cleaved homolytically to generate the heptafluoroisopropyl radical, (CF₃)₂CF•. This radical is a key intermediate in certain addition reactions, particularly with alkenes and dienes, often initiated by radical initiators or photolysis. [19][20]

Safety, Handling, and Environmental Profile

As a low-boiling-point liquid and gas, 2-bromoheptafluoropropane requires specific handling procedures. It is classified as a compressed gas that may explode if heated and is noted as an irritant. [6]

-

Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, cryo-gloves when handling the liquid, and a compatible respirator if ventilation is inadequate. Store in a cool, dry, well-ventilated area away from heat and ignition sources. [8]* Toxicity: It is considered toxic by inhalation, in contact with skin, and if swallowed. [21] Environmental Impact:

While once used in fire suppression systems as a halon replacement, its environmental impact is a significant consideration. Brominated halocarbons are known to have a high Ozone Depletion Potential (ODP) because the C-Br bond is readily cleaved by UV radiation in the stratosphere, releasing bromine radicals that catalytically destroy ozone. [22]Although one source mentions a "low" ODP for 2-bromoheptafluoropropane, specific, verified quantitative data are not readily available in public databases. [21]

| Environmental Metric | Value | Reference / Context |

|---|---|---|

| Ozone Depletion Potential (ODP) | Data not available. Brominated compounds generally have high ODPs. [22] | Relative to CFC-11 (ODP = 1.0) |

| Global Warming Potential (GWP) | Data not available. Fluorinated gases often have high GWPs. [23]| 100-year GWP relative to CO₂ (GWP = 1.0) |

Given the lack of specific data and its classification as a brominated halocarbon, its release into the atmosphere should be minimized. Its primary modern use as a contained chemical intermediate in industrial synthesis aligns with this environmental consideration. [24]

Conclusion

C3BrF7, particularly the 2-bromoheptafluoropropane isomer, is a specialized and potent chemical tool. Its value lies in its capacity to serve as a precursor to the (CF₃)₂CF- moiety, a functional group that can impart unique properties such as metabolic stability and lipophilicity to pharmaceutical and agrochemical candidates. A thorough understanding of its distinct spectroscopic signatures is essential for its unambiguous identification, while knowledge of its reactivity, particularly in forming organometallic intermediates, unlocks its synthetic potential. Researchers and developers must balance its utility with stringent safety protocols and environmental stewardship, primarily by ensuring its containment during synthesis and handling.

References

-

ChemBK. (2024, April 10). 2-Bromoheptafluoropropane. Retrieved from [Link]

- Google Patents. (n.d.). CN103044189B - Preparation device and method of 2-bromo heptafluoropropane.

-

PubChem. (n.d.). 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). C2 - Analysis of halogenated hydrocarbons in hydrocarbon/water matrix. Retrieved from [Link]

-

ACD/Labs. (2008, June 27). Fragment loss of CF3 group. Retrieved from [Link]

-

Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane. Retrieved from [Link]

-

Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). PMC - NIH. Retrieved from [Link]

-

Department of Climate Change, Energy, the Environment and Water. (2021, October 3). Ozone depleting substances. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Isomers of C3H7X. Retrieved from [Link]

-

Palladium-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2021). MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromoheptafluoronaphthalene. Retrieved from [Link]

-

Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. (2014). ACS Publications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-Phenyl-2-penten-4-yn-1-ol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Potassium 1-Naphthyltrifluoroborate. Retrieved from [Link]

-

Studies on sulfinatodehalogenation XIX. The reaction of perfluoroalkyl iodides and perfluoroalkanesulfonyl bromides with conjugated dienes. (2025, August 7). ResearchGate. Retrieved from [Link]

-

The reaction of secondary perfluoroalkyl iodides with zinc. (1975, October 1). Semantic Scholar. Retrieved from [Link]

-

GCMS Scan - METHOD STATEMENT. (2023, April 17). DETS. Retrieved from [Link]

-

Boto Group Ltd. (2021, June 18). ODP, GWP, safety classification of common refrigerants. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Environmental Impact of Flame Retardants (Persistence and Biodegradability). (2025, December 16). ResearchGate. Retrieved from [Link]

-

Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved from [Link]

-

Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. (n.d.). NIH. Retrieved from [Link]

-

Ranking of Refrigerants. (n.d.). Universidad de Pamplona. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. (n.d.). PubMed. Retrieved from [Link]

-

Environmental Impact of Flame Retardants (Persistence and Biodegradability). (2009, February 5). PMC - NIH. Retrieved from [Link]

-

Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3) F Bonds Functionalization. (2024, December 31). PMC - NIH. Retrieved from [Link]

-

A Review on Flame Retardants in Soils: Occurrence, Environmental Impact, Health Risks, Remediation Strategies, and Future Perspectives. (n.d.). NIH. Retrieved from [Link]

-

Hydrofluorocarbon refrigerants – global warming potential values and safety classifications. (2024, December 13). Department of Climate Change, Energy, the Environment and Water. Retrieved from [Link]

-

ODP and GWP of common synthetic and HC Refrigerants.[4] (n.d.). ResearchGate. Retrieved from [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016, November 12). PMC - NIH. Retrieved from [Link]

-

Fragmentation channels of the [(CF3)3Au(N3)]⁻ anion in the gas phase... (n.d.). ResearchGate. Retrieved from [Link]

-

n-Butyllithium reaction? (2015, April 14). Reddit. Retrieved from [Link]

-

An interesting question about butyllithium. I never thought about it before today. (2024, July 5). Reddit. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CN103044189B - Preparation device and method of 2-bromo heptafluoropropane - Google Patents [patents.google.com]

- 3. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | C3BrF7 | CID 2736340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-BROMOHEPTAFLUOROPROPANE | 422-77-5 [chemicalbook.com]

- 5. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | CAS#:422-77-5 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. 2-BROMOHEPTAFLUOROPROPANE CAS#: 422-77-5 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. azom.com [azom.com]

- 11. acdlabs.com [acdlabs.com]

- 12. gcms.labrulez.com [gcms.labrulez.com]

- 13. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 15. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. reddit.com [reddit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3)─F Bonds Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chembk.com [chembk.com]

- 22. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Weight of Heptafluoropropyl Bromide (C₃BrF₇)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluoropropyl bromide (C₃BrF₇) is a halogenated hydrocarbon with significant applications in specialty chemicals, electronics, and as a potential refrigerant. A precise understanding of its molecular weight is fundamental for its application in stoichiometry, analytical method development, and physicochemical modeling. This guide provides a comprehensive analysis of the chemical identity, isomerism, and the theoretical and experimental determination of the molecular weight of this compound. We will delve into the causality behind analytical choices and the significance of this core chemical property in scientific research and development.

Chemical Identity and Isomerism of this compound

This compound is not a single entity but exists primarily as two structural isomers. While both isomers share the identical molecular formula, C₃BrF₇, their distinct structural arrangements lead to different chemical and physical properties. Critically, for the purposes of this guide, their molecular weight is identical.

The two primary isomers are:

-

1-Bromoheptafluoropropane (n-heptafluoropropyl bromide): The bromine atom is attached to a terminal carbon atom. Its designated CAS (Chemical Abstracts Service) number is 422-85-5 .

-

2-Bromoheptafluoropropane (iso-heptafluoropropyl bromide): The bromine atom is attached to the central carbon atom. Its designated CAS number is 422-77-5 [1][2][3][4][5][6].

The structural differences between these isomers are visualized below.

Determination of Molecular Weight

The molecular weight of a compound is a cornerstone of its chemical identity. It can be determined theoretically through calculation based on standard atomic weights or confirmed experimentally via analytical techniques like mass spectrometry.

Theoretical Calculation

The molecular weight (MW) is calculated by summing the atomic weights (Ar) of each atom in the molecular formula (C₃BrF₇). The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).[7]

The calculation is as follows: MW = (3 × Ar(C)) + (1 × Ar(Br)) + (7 × Ar(F))

The values for the atomic weights of the constituent elements are presented in the table below.

| Element | Symbol | Quantity | Standard Atomic Weight (Da) | Source |

| Carbon | C | 3 | [12.0096, 12.0116] | [IUPAC][8][9] |

| Bromine | Br | 1 | [79.901, 79.907] | [IUPAC][7][10][11] |

| Fluorine | F | 7 | 18.998403162(5) | [IUPAC][7][12][13][14][15] |

For practical laboratory calculations, a conventional value is often used. Using the abridged atomic weights (C ≈ 12.011, Br ≈ 79.904, F ≈ 18.998):

MW = (3 × 12.011) + (1 × 79.904) + (7 × 18.998) MW = 36.033 + 79.904 + 132.986 MW ≈ 248.923 g/mol

This calculated value aligns with the molecular weights reported in various chemical databases, which typically range from 248.92 to 248.93 g/mol due to rounding and the use of slightly different atomic weight values.[2][3][4][5]

Experimental Verification: Mass Spectrometry

Mass spectrometry is the gold standard for the precise experimental determination of molecular weight.[16][17][18][19] This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular mass.

For a volatile, small organic molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most logical and effective choice.

-

Gas Chromatography (GC): This is chosen for its ability to separate volatile compounds. It ensures that a pure sample of the analyte enters the mass spectrometer, which is crucial if the initial sample contains impurities or a mixture of isomers.

-

Electron Ionization (EI): EI is a "hard" ionization technique that uses a high-energy electron beam to ionize the molecule. This method is highly effective for small organic molecules and reliably produces a molecular ion peak (M⁺˙) , which directly corresponds to the molecular weight of the compound. While EI also causes fragmentation, these fragments provide a unique "fingerprint" that can confirm the molecule's structure. The presence of two major isotopes for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) results in a characteristic M+2 peak that is a definitive indicator of a bromine-containing compound.[11]

-

Sample Preparation: Dilute a small quantity of this compound in a volatile organic solvent (e.g., dichloromethane) to a final concentration of approximately 10-100 µg/mL.

-

GC Separation:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min. This program ensures the separation of the analyte from the solvent and any potential impurities.

-

-

Ionization (EI Source):

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Set the electron energy to 70 eV. This standardized energy allows for reproducible fragmentation patterns that can be compared against spectral libraries.

-

-

Mass Analysis (Quadrupole Analyzer):

-

The generated ions are accelerated into the quadrupole mass analyzer.

-

Scan a mass range from m/z 30 to 300 to ensure capture of the molecular ion and all significant fragments.

-

-

Detection and Data Analysis:

-

The detector records the abundance of ions at each m/z value.

-

Identify the molecular ion peak (M⁺˙). For C₃BrF₇, this will appear as a pair of peaks around m/z 248 and 250, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The peak at the highest m/z that is not attributable to isotopic background noise represents the molecular weight.

-

High-resolution mass spectrometry can further be used to confirm the elemental composition by providing a mass measurement with an error of less than 5 ppm.[18]

-

Significance of Molecular Weight in Research

The molecular weight of this compound is not merely a number; it is a critical parameter that influences its behavior and application across various scientific domains.

-

Stoichiometry and Synthesis: In chemical synthesis, accurate molecular weight is essential for calculating molar equivalents, ensuring that reactants are combined in the correct proportions to maximize yield and minimize waste.

-

Analytical Chemistry: Molecular weight dictates the settings for analytical instrumentation. In mass spectrometry, it defines the scan range required for detection.[19] In techniques like size-exclusion chromatography, it correlates with elution time.

-

Pharmacokinetics: In drug development, molecular weight is a key component of predictive models like Lipinski's Rule of Five, which assesses the druglikeness of a molecule. While this compound is not a drug, its fluorinated propyl scaffold is of interest in medicinal chemistry, and its molecular weight serves as a baseline for more complex derivatives.

-

Material Science and Environmental Impact: As a potential refrigerant or cleaning agent, its molecular weight influences physical properties such as vapor pressure, density, and boiling point.[1][6] These properties are critical for engineering applications and for modeling its environmental fate and transport.

Summary of Physicochemical Properties

The following table summarizes key physicochemical data for the two primary isomers of this compound.

| Property | 1-Bromoheptafluoropropane | 2-Bromoheptafluoropropane |

| CAS Number | 422-85-5 | 422-77-5[4][5] |

| Molecular Formula | C₃BrF₇ | C₃BrF₇[1][2][4] |

| Molecular Weight | ~248.92 g/mol | ~248.92 g/mol [3][4][5] |

| Appearance | Colorless Liquid | Colorless Gas/Liquid[1] |

| Boiling Point | 12 - 16.8 °C | 14 - 16 °C[3][4] |

| Density | ~1.921 g/cm³ | ~1.9 g/cm³[4] |

Conclusion

The molecular weight of this compound (C₃BrF₇) is fundamentally established at approximately 248.92 g/mol . This value is consistently supported by theoretical calculations based on IUPAC atomic weights and is readily verifiable through standard analytical protocols, most notably Gas Chromatography-Mass Spectrometry. For scientists and researchers, a firm grasp of this value and its determination is not just an academic exercise; it is a prerequisite for accurate stoichiometric calculations, the development of robust analytical methods, and the predictive modeling of the compound's physical and biological behavior. The distinction between its isomers, while not affecting molecular weight, is critical for understanding its specific chemical properties and applications.

References

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine. ciaaw.org. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. iupac.qmul.ac.uk. [Link]

-

Wikipedia. Bromine. en.wikipedia.org. [Link]

-

Wikipedia. Fluorine. en.wikipedia.org. [Link]

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Fluorine. ciaaw.org. [Link]

-

ChemBK. 2-Bromoheptafluoropropane. chembk.com. [Link]

-

Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights. ciaaw.org. [Link]

-

BYJU'S. Bromine. byjus.com. [Link]

-

Wikipedia. Carbon-12. en.wikipedia.org. [Link]

-

Brainly. What is the atomic weight of Bromine? brainly.com. [Link]

-

Quora. What is the atomic mass of carbon? quora.com. [Link]

-

Chemsrc. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | CAS#:422-77-5. chemsrc.com. [Link]

-

Wikipedia. Isotopes of fluorine. en.wikipedia.org. [Link]

-

National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Carbon. nist.gov. [Link]

-

National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Fluorine. nist.gov. [Link]

-

Scribd. Determination of Molecular Weight by Mass Spectros. scribd.com. [Link]

-

PubChem. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane. pubchem.ncbi.nlm.nih.gov. [Link]

-

University of Massachusetts Amherst. Determining molecular weights of proteins by ESI. umass.edu. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. experiments.springernature.com. [Link]

-

ChemBK. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane Request for Quotation. chembk.com. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | CAS#:422-77-5 | Chemsrc [chemsrc.com]

- 3. 2-BROMOHEPTAFLUOROPROPANE CAS#: 422-77-5 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane | C3BrF7 | CID 2736340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 8. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 10. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Bromine - Wikipedia [en.wikipedia.org]

- 12. Fluorine - Wikipedia [en.wikipedia.org]

- 13. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. Isotopes of fluorine - Wikipedia [en.wikipedia.org]

- 15. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

- 16. Protein Molecular Weight Determination: Key Methods, Techniques, & Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 17. scribd.com [scribd.com]

- 18. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 19. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 1-Bromo-1,1,2,2,3,3,3-heptafluoropropane

Introduction: Positioning a Unique Fluorinated Building Block

1-Bromo-1,1,2,2,3,3,3-heptafluoropropane is a saturated halocarbon with a distinct chemical profile. While its isomer, 2-bromoheptafluoropropane, has seen use as a refrigerant and cleaning agent, this terminal bromide offers unique synthetic utility for researchers in medicinal chemistry and materials science.[1] Its high fluorine content imparts specific properties, such as lipophilicity and metabolic stability, which are highly desirable in the design of novel pharmaceuticals and advanced materials. This guide provides a comprehensive technical overview of its properties, synthesis, handling, and applications, tailored for professionals engaged in advanced chemical research and development.

Section 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective and safe application in experimental design. 1-Bromo-1,1,2,2,3,3,3-heptafluoropropane is a colorless, non-flammable liquid at standard conditions.[2] The presence of seven fluorine atoms significantly influences its physical properties, leading to a high density and a relatively low boiling point for its molecular weight.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-bromo-1,1,2,2,3,3,3-heptafluoropropane | - |

| CAS Number | 422-85-5 | [][4] |

| Molecular Formula | C₃BrF₇ | [2][4] |

| Molecular Weight | 248.92 g/mol | [2] |

| Boiling Point | 12 °C | [2] |

| Density | 1.875 g/cm³ | [2] |

| Refractive Index | 1.307 | [2] |

| Appearance | Colorless to brown clear liquid | [2] |

Causality Insight: The high electronegativity of the fluorine atoms creates strong C-F bonds and reduces intermolecular van der Waals forces, resulting in a low boiling point despite the heavy bromine atom. This volatility necessitates handling in well-ventilated areas and storage in tightly sealed containers.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of fluorinated compounds often requires specialized reagents and conditions. While multiple routes to heptafluoropropane derivatives exist, a common industrial method for a related isomer involves the addition of hydrogen fluoride (HF) to hexafluoropropene.[5][6][7] A patented method for producing the related 2-bromo isomer involves the direct bromination of 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea), highlighting a potential pathway for synthesizing various brominated heptafluoropropanes.[8]

Illustrative Synthetic Workflow: Halogen Exchange

A plausible laboratory-scale synthesis of 1-bromo-1,1,2,2,3,3,3-heptafluoropropane could involve a halogen exchange reaction from a corresponding iodinated or chlorinated precursor, or through radical bromination of a suitable hydrofluorocarbon. The choice of method depends on precursor availability and desired scale.

Below is a conceptual workflow for a laboratory synthesis, emphasizing key control points for ensuring reaction success and purity.

Sources

- 1. chembk.com [chembk.com]

- 2. HEPTAFLUORO-N-PROPYL BROMIDE | 422-85-5 [chemicalbook.com]

- 4. 1-Bromo-1,1,2,2,3,3,3-heptafluoropropane | CAS 422-85-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 1,1,1,2,3,3,3-Heptafluoropropane | C3HF7 | CID 67940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 1,1,1,2,3,3,3-heptafluoropropane preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101768047B - Method for preparing 2-bromo-1,1,1,2,3,3,3-heptafluoropropane - Google Patents [patents.google.com]

spectroscopic data for C3BrF7

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane (C₃BrF₇)

Introduction

2-Bromo-1,1,1,2,3,3,3-heptafluoropropane (C₃BrF₇), also known as 2-bromoheptafluoropropane, is a halogenated propane derivative with the CAS number 422-77-5.[1][2][3] Its structure, featuring a central carbon atom bonded to a bromine atom, a fluorine atom, and two trifluoromethyl (CF₃) groups, imparts unique chemical and physical properties. These characteristics make it a compound of interest in various fields, including its use as a refrigerant, a cleaning agent, and as a key intermediate in the synthesis of specialized agrochemicals like the insecticide Broflanilide.[3][4]

A thorough understanding of its molecular structure and purity is paramount for its application in research and development. Spectroscopic analysis provides the definitive, non-destructive means to elucidate and confirm the molecular structure, identify impurities, and quantify the compound. This guide offers a comprehensive overview of the principal spectroscopic techniques used to characterize C₃BrF₇, providing both theoretical grounding and practical, field-proven insights for researchers and drug development professionals. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry (MS), outlining the expected data and the rationale behind the experimental approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds. The presence of multiple NMR-active nuclei (¹⁹F, ¹³C, ⁷⁹Br, ⁸¹Br) in C₃BrF₇ provides a wealth of complementary information.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Expertise & Experience: The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio (resulting in high sensitivity, ~83% that of ¹H), and a very wide chemical shift range, which minimizes signal overlap.[5][6][7] For C₃BrF₇, ¹⁹F NMR is the primary method for unambiguous structural confirmation.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of C₃BrF₇ in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃). The choice of a deuterated solvent is crucial to avoid strong solvent signals in proton NMR, though less critical for ¹⁹F NMR, it is standard practice.[8][9]

-

Internal Standard: Add a small amount of an appropriate reference standard, typically trichlorofluoromethane (CFCl₃), which is defined as 0 ppm.[6]

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include setting the correct spectral width to cover the expected chemical shift range and ensuring a sufficient relaxation delay for quantitative analysis.[7]

-

Decoupling: For a standard ¹⁹F spectrum, proton decoupling is often applied to simplify the spectrum by removing ¹H-¹⁹F couplings, although C₃BrF₇ has no protons. Carbon decoupling can also be used if needed.[7]

Data Interpretation: The structure of 2-bromoheptafluoropropane, (CF₃)₂C(Br)F, contains two distinct fluorine environments:

-

Fₐ: The six fluorine atoms of the two equivalent trifluoromethyl (CF₃) groups.

-

Fₓ: The single fluorine atom on the central carbon (the C-F methine equivalent).

This leads to a predictable splitting pattern due to spin-spin coupling between the Fₐ and Fₓ nuclei.

-

The Fₐ signal will be split into a doublet by the single Fₓ nucleus.

-

The Fₓ signal will be split into a septet by the six equivalent Fₐ nuclei.

The large magnitude of ¹⁹F-¹⁹F coupling constants is a hallmark of fluorine NMR.[5][10]

Table 1: Predicted ¹⁹F NMR Data for C₃BrF₇

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Partner |

|---|---|---|---|---|

| Fₐ | -CF₃ | ~ -70 to -80 | Doublet (d) | Fₓ |

| Fₓ | >CF(Br)- | ~ -150 to -170 | Septet (sept) | Fₐ |

Note: Chemical shift ranges are estimates based on typical values for similar functional groups. The CF₃ groups are upfield, while the single fluorine atom is more downfield.[5][6]

Caption: Predicted ¹⁹F NMR spin-spin coupling for C₃BrF₇.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides direct information about the carbon skeleton of the molecule. Although the ¹³C nucleus has a low natural abundance (~1.1%), modern spectrometers can readily acquire high-quality spectra. The electronegative fluorine and bromine atoms significantly influence the chemical shifts of the carbon atoms.

Experimental Protocol: The sample preparation is identical to that for ¹⁹F NMR. Tetramethylsilane (TMS) is used as the reference standard (0 ppm).[9][11] A proton-decoupled experiment is standard, and for fluorinated compounds, ¹⁹F decoupling may also be employed to simplify the spectrum into single lines for each carbon environment.

Data Interpretation: The molecule has three non-equivalent carbon atoms:

-

C1/C3: The two equivalent carbons of the -CF₃ groups.

-

C2: The central carbon atom bonded to Br and F.

The chemical shifts are heavily influenced by the attached halogens. The carbon atom bonded to multiple fluorine atoms will be significantly downfield. Due to the large one-bond C-F coupling constants, ¹⁹F-coupled ¹³C spectra show complex multiplets (e.g., a quartet for the -CF₃ carbons and a doublet for the >CFBr carbon).

Table 2: Predicted ¹³C NMR Data for C₃BrF₇

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) |

|---|---|---|---|

| C1/C3 | -CF₃ | ~ 120 - 125 | Quartet (q) |

| C2 | >CF(Br)- | ~ 90 - 100 | Doublet of Septets (dsept) |

Note: Chemical shifts are strongly influenced by the number of attached fluorine atoms.[12]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule.[13][14] Infrared (IR) and Raman spectroscopy are complementary techniques; a vibrational mode that is strong in IR is often weak in Raman, and vice-versa. This is governed by selection rules: IR transitions require a change in the dipole moment, while Raman transitions require a change in polarizability.[15][16]

Experimental Protocol:

-

Infrared (IR) Spectroscopy: For C₃BrF₇ (boiling point ~15-16 °C), the spectrum can be acquired in the gas phase using a gas cell or as a thin film by condensing the gas onto a cold KBr or NaCl plate.[2][13] Fourier Transform Infrared (FTIR) spectroscopy is the standard method, offering high speed and sensitivity.[13]

-

Raman Spectroscopy: A sample is irradiated with a monochromatic laser, and the scattered light is analyzed.[15][17] The technique is non-destructive and requires minimal sample preparation.

Data Interpretation: The C₃BrF₇ spectrum will be dominated by intense C-F stretching vibrations. C-C and C-Br stretches will also be present but are typically weaker.

-

C-F Stretching: Organofluorine compounds exhibit very strong absorptions in the IR spectrum, typically in the 1400-1000 cm⁻¹ region.[18] Due to the multiple C-F bonds in C₃BrF₇, a series of intense, complex bands is expected in this region.

-

C-C Stretching: These vibrations are expected in the 1200-800 cm⁻¹ range but may be difficult to distinguish from the powerful C-F absorptions.

-

C-Br Stretching: The carbon-bromine stretch is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ region. This peak is often weak to moderate in intensity.

Table 3: Predicted Vibrational Frequencies for C₃BrF₇

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-F Stretch | 1400 - 1000 | Very Strong | Moderate |

| C-C Stretch | 1200 - 800 | Moderate | Strong |

| C-Br Stretch | 700 - 500 | Moderate | Strong |

Note: The fingerprint region (below 1500 cm⁻¹) will contain complex overlapping bands from various bending and stretching modes.[14]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and crucial information about the molecular formula and structure through fragmentation analysis. For halogenated compounds, the isotopic distribution of the halogens provides a definitive signature.[19] Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing a volatile compound like C₃BrF₇, as it separates the analyte from impurities before detection.[20][21]

Experimental Protocol:

-

Sample Introduction: A dilute solution of C₃BrF₇ is injected into a Gas Chromatograph (GC). The GC separates compounds based on their boiling points and interactions with the column stationary phase.[22][23]

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard, robust method that induces reproducible fragmentation.[24]

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).

-

Detection: Ions are detected, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Data Interpretation:

-

Molecular Ion (M⁺): The molecular weight of C₃BrF₇ is 248.92 g/mol .[1][2] Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio.[25] This results in a characteristic pair of molecular ion peaks at m/z ≈ 248 (for C₃⁷⁹BrF₇) and m/z ≈ 250 (for C₃⁸¹BrF₇) with nearly equal intensity. This "M/M+2" pattern is a definitive indicator of the presence of one bromine atom.[19]

-

Fragmentation Pattern: Under EI conditions, the molecular ion is often unstable and fragments. Key expected fragments for C₃BrF₇ include:

-

[M - Br]⁺: Loss of the bromine radical (m/z = 169). This corresponds to the [C₃F₇]⁺ ion and is often a very prominent peak.

-

[CF₃]⁺: A peak at m/z = 69, corresponding to the trifluoromethyl cation, is characteristic of compounds containing this group.

-

[C₂F₄Br]⁺: Loss of a CF₃ group (m/z = 179/181).

-

Caption: General workflow for GC-MS analysis of C₃BrF₇.

Table 4: Predicted Major Ions in the Mass Spectrum of C₃BrF₇

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Ion | Comments |

|---|---|---|

| 248 / 250 | [C₃BrF₇]⁺ | Molecular Ion (M⁺). Shows characteristic ~1:1 isotope pattern. |

| 169 | [C₃F₇]⁺ | Loss of Br radical. Expected to be a major peak. |

| 179 / 181 | [C₂F₄Br]⁺ | Loss of CF₃ radical. Shows Br isotope pattern. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. A very common fragment. |

Conclusion

The comprehensive spectroscopic characterization of 2-bromo-1,1,1,2,3,3,3-heptafluoropropane requires a multi-technique approach. ¹⁹F NMR provides the most definitive structural confirmation through its characteristic chemical shifts and spin-spin coupling patterns. ¹³C NMR complements this by mapping the carbon backbone. Vibrational spectroscopy (IR and Raman) confirms the presence of key functional groups, particularly the ubiquitous C-F bonds. Finally, GC-MS validates the molecular weight, confirms the presence of a single bromine atom through its distinct isotopic signature, and provides structural clues via predictable fragmentation pathways. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and robust identification and structural elucidation of C₃BrF₇, ensuring its quality and suitability for downstream applications.

References

-

PubChem. (n.d.). 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-bromopropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry analysis of 7c. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Swansea University. (2020). Mass Spec 3f Halogenoalkanes. YouTube. Retrieved from [Link]

-

Dr de Bruin. (2024). 3.3.6.3 Infrared spectroscopy. YouTube. Retrieved from [Link]

-

Chemistry Academy. (2023). Infrared Spectroscopy, How to interpret the IR Spectrum and Identification of Functional Group. YouTube. Retrieved from [Link]

-

Mettler Toledo. (2022). What is Raman Spectroscopy?. YouTube. Retrieved from [Link]

-

Wille, H. L., et al. (2007). Compound-specific 81Br/79Br analysis by capillary gas chromatography/multicollector inductively coupled plasma mass spectrometry. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Rovibrational Spectroscopy. Retrieved from [Link]

-

Schiman, A., et al. (2023). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. ChemRxiv. Retrieved from [Link]

-

Ando, J., et al. (2015). Label-free Molecular Imaging and Analysis by Raman Spectroscopy. PMC - NIH. Retrieved from [Link]

-

Physical Chemistry. (2021). RO-VIBRATIONal Spectroscopy Absorption and Raman Branches. YouTube. Retrieved from [Link]

-

ChemBK. (2024). 2-Bromoheptafluoropropane. Retrieved from [Link]

-

Wikipedia. (2023). Rotational–vibrational spectroscopy. Retrieved from [Link]

-

ProtonGuru. (2020). Lecture for Lesson VII.3-4: Infrared Spectroscopy Basics. YouTube. Retrieved from [Link]

-

Karlsruhe Institute of Technology. (n.d.). Imaging and Surface Analysis. Retrieved from [Link]

-